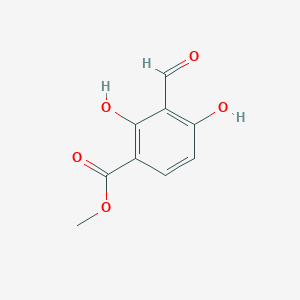
(2-chloro-5-iodophenyl)methanamine
Overview
Description
(2-Chloro-5-iodophenyl)methanamine: is an organic compound with the molecular formula C7H7ClIN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential introduction of chlorine and iodine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-iodophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to other functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products or amine derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: (2-Chloro-5-iodophenyl)methanamine is used as a building block in organic synthesis. Its halogenated phenyl ring allows for further functionalization, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of (2-chloro-5-iodophenyl)methanamine depends on its specific application. In general, the compound can interact with molecular targets through its amine group and halogen atoms. These interactions can affect biological pathways and processes, leading to various effects. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
- (2-Chloro-5-bromophenyl)methanamine
- (2-Chloro-5-fluorophenyl)methanamine
- (2-Chloro-5-methylphenyl)methanamine
Comparison: Compared to its analogs, (2-chloro-5-iodophenyl)methanamine has unique properties due to the presence of iodine, which is larger and more polarizable than other halogens
Properties
CAS No. |
793695-90-6 |
|---|---|
Molecular Formula |
C7H7ClIN |
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(2-chloro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
OWSHJPHIDSNERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
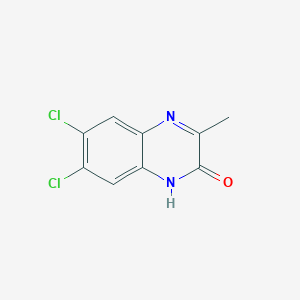
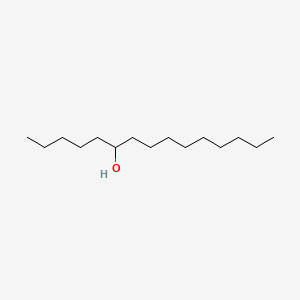
![8-Ethyl-2-{4-[(2-methoxyphenyl)carbamothioyl]piperazin-1-yl}-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8754434.png)
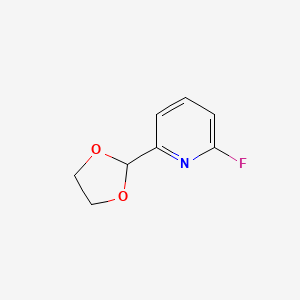
![3-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol](/img/structure/B8754444.png)
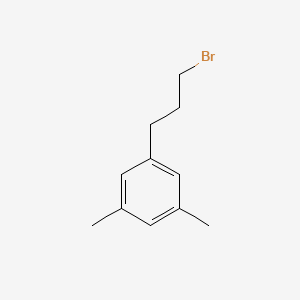
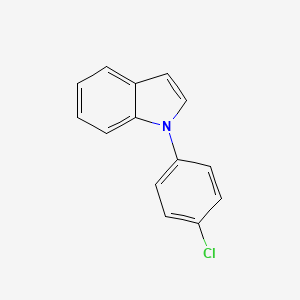
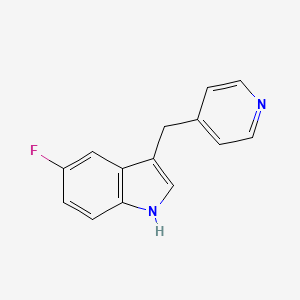
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-one](/img/structure/B8754483.png)
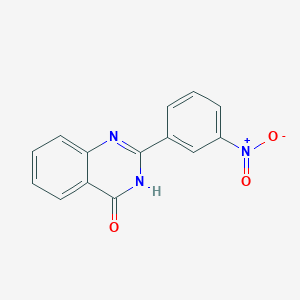

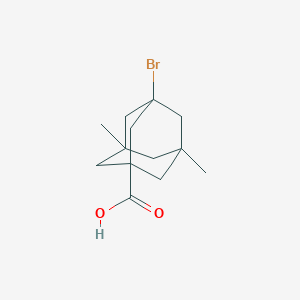
![1H-Pyrazole-1-acetic acid, 5-[4-(4-dibenzofuranyl)phenyl]-4,5-dihydro-3-(4-methoxyphenyl)-](/img/structure/B8754523.png)
